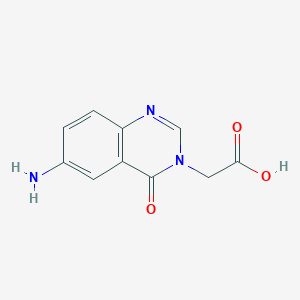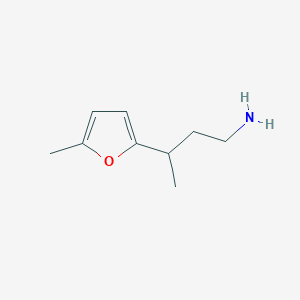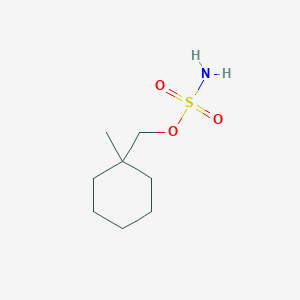
2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the following steps :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone: The benzoxazinones are treated with ammonia solution to yield quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) under reflux conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Anhydrous zinc chloride (ZnCl2) and aromatic amines at elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as NOS-II, TNF-α, and MAPK, which are involved in inflammatory processes . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives
- 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate
- 2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetamide
Uniqueness
2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C10H9N3O3 |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
2-(6-amino-4-oxoquinazolin-3-yl)acetic acid |
InChI |
InChI=1S/C10H9N3O3/c11-6-1-2-8-7(3-6)10(16)13(5-12-8)4-9(14)15/h1-3,5H,4,11H2,(H,14,15) |
InChI-Schlüssel |
BWUOVUZCXSAEAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C(=O)N(C=N2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine](/img/structure/B13611674.png)
![6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13611675.png)


![methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B13611697.png)


![6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13611720.png)
![2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine](/img/structure/B13611722.png)




![Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate](/img/structure/B13611755.png)
